1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid
Description
1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring with methyl groups at positions 1 and 3, a ketone (oxo) at position 2, and a carboxylic acid moiety at position 3. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)3-4-8(2)5(7)9/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
WRWMSKHCARNZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methylation and Carboxylation of 2,2-Dimethylpyrrolidine Derivatives
This method involves starting from a 2,2-dimethylpyrrolidine derivative, followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group at the desired position.
2,2-Dimethylpyrrolidine → Oxidation → 2-Oxopyrrolidine derivative → Carboxylation → 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid
- Oxidation: The pyrrolidine ring is oxidized at the 2-position to form the corresponding lactam (2-oxo derivative).
- Carboxylation: The lactam undergoes carboxylation at position 3 through reactions such as carbonation with CO2 under basic conditions.
| Step | Reagents | Conditions | Reference/Notes |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., PCC, KMnO4) | Room temperature or reflux | Common in heterocyclic oxidation |
| Carboxylation | CO2, base (e.g., NaOH) | Elevated pressure, room temperature | Literature supports CO2 fixation at activated heterocycles |
Decarboxylation of 3-Carboxy-2-oxopyrrolidine Derivatives
Based on patent EP1993998B1, a process involves decarboxylation of precursors like 3-carboxy-2-oxo-1-pyrrolidine derivatives to yield the target acid.
3-Carboxy-2-oxo-1-pyrrolidine derivative → Decarboxylation (heat, catalyst) → 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid
- Heating at elevated temperatures (around 200-250°C)
- Catalysts such as copper or zinc salts to facilitate decarboxylation
- Decarboxylation is efficient when performed under inert atmospheres
- Yields are typically high (>80%) with proper temperature control
Synthesis via Cyclization of N-Substituted Amino Acids
Another approach involves cyclization of N,N-dimethyl amino acids or their derivatives, followed by oxidation to form the pyrrolidinone ring.
N,N-Dimethyl amino acid derivative → Cyclization (heat, dehydrating agents) → N,N-Dimethylpyrrolidinone → Oxidation → 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Dehydrating agents (e.g., POCl3) | Reflux | Moderate to high | Literature reports |
Analytical and Purification Techniques
- Spectroscopy: NMR (¹H and ¹³C), IR, and HRMS confirm structure
- Purification: Recrystallization from suitable solvents (ethanol, methanol, or water)
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Methylation & Carboxylation | 2,2-Dimethylpyrrolidine | Oxidation + CO₂ fixation | High selectivity | Requires controlled conditions |
| Decarboxylation | 3-Carboxy-2-oxo derivatives | Heating + catalyst | Direct route | Possible side reactions at high temperature |
| Cyclization of amino acids | N,N-Dimethyl amino acids | Cyclization + oxidation | Versatile | Multi-step process |
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioactivity profiles.
Example :
-
Reagents : Methanol, H₂SO₄ (catalyst)
-
Conditions : Reflux at 65°C for 6 hours
-
Product : Methyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
-
Yield : 85–92%
Mechanism :
The acid catalyzes protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol. Water is eliminated to form the ester.
Amide Formation
The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, respectively. These derivatives are pivotal in drug design.
Example with Hydrazine :
-
Reagents : Hydrazine hydrate (NH₂NH₂·H₂O)
-
Conditions : Ethanol, reflux for 4 hours
-
Product : 1,3-Dimethyl-2-oxopyrrolidine-3-carbohydrazide
Applications :
Hydrazide intermediates are further cyclized to synthesize heterocycles like 1,3,4-oxadiazoles (see Section 4) .
Decarboxylation
Thermal decarboxylation eliminates CO₂ under basic conditions, yielding pyrrolidinone derivatives.
Example :
-
Reagents : NaOH (2 M), heat
-
Conditions : 120°C for 3 hours
-
Product : 1,3-Dimethylpyrrolidin-2-one
-
Yield : 70%
Key Data :
| Starting Material | Product | Temperature | Yield |
|---|---|---|---|
| 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid | 1,3-Dimethylpyrrolidin-2-one | 120°C | 70% |
1,3,4-Oxadiazoles
-
Reagents : Thiosemicarbazide, H₂SO₄
-
Conditions : Reflux in ethanol for 8 hours
-
Product : 2-(1,3-Dimethyl-2-oxopyrrolidine-3-carbonyl)-5-thio-1,3,4-oxadiazole
Triazolones
-
Reagents : Phenyl isocyanate (PhNCO)
-
Conditions : Room temperature, 12 hours
-
Product : 4-Phenyl-1,2,4-triazol-5-one derivative
Biological Relevance :
Oxadiazole derivatives exhibit antioxidant activity up to 1.5× higher than ascorbic acid in DPPH assays .
N-Alkylation
The pyrrolidinone nitrogen undergoes alkylation with alkyl halides, enhancing lipophilicity.
Example :
-
Reagents : Methyl iodide (CH₃I), K₂CO₃
-
Conditions : DMF, 60°C for 5 hours
-
Product : 1,3,4-Trimethyl-2-oxopyrrolidine-3-carboxylic acid
-
Yield : 88%
Salt Formation
The carboxylic acid forms salts with inorganic bases, improving solubility for pharmaceutical formulations.
Example :
-
Reagent : Sodium bicarbonate (NaHCO₃)
-
Product : Sodium 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
-
Solubility : >50 mg/mL in water
Oxidation and Reduction
Scientific Research Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of "1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid," they do offer some related information that can be pieced together.
Note: It's important to recognize that "1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid" is also identified by the CAS number 1516403-23-8 .
Potential Applications and Research Areas
- Synthesis of Derivatives: The pyrrolidine core structure, particularly 5-oxopyrrolidine-3-carboxylic acid, is explored for creating novel derivatives with antimicrobial and anticancer activities . Though not specific to the 1,3-dimethyl variant, this suggests a role as a building block in chemical synthesis .
- Antimicrobial Research: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown structure-dependent antimicrobial activity against Gram-positive pathogens . The 1,3-dimethyl variant could potentially be modified and tested for similar activity.
- Anticancer Activity: Certain derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit anticancer activity in human pulmonary cancer cell culture models . The 1,3-dimethyl variant could be a starting point for synthesizing compounds with enhanced anticancer properties.
- Chiral Resolution and Antiproliferative Properties: Research on 1(N),2,3 Trisubstituted-5-oxopyrrolidines showed that the resolution of isomers led to compounds with differing effects on multiple myeloma cells, with one isomer showing less antiproliferative properties . This suggests potential applications in synthesizing and studying chiral pharmaceuticals.
- Cosmetic Applications: Polymers, including synthetic ones, are used in cosmetics for various purposes like film forming and delivery of active ingredients . While not directly stated, 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid or its derivatives could potentially be explored in cosmetic formulations .
General Information
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid and related pyrrolidine derivatives:
Physicochemical Properties
- Molecular Weight and Polarity : The introduction of aromatic groups (e.g., fluorophenyl or benzodioxin) increases molecular weight and lipophilicity, as seen in compounds from and . In contrast, alkyl substituents like methyl groups () maintain lower molecular weights and higher polarity .
- Solubility : The carboxylic acid group enhances water solubility in all compounds. However, bulky substituents (e.g., benzodioxin in ) may reduce solubility due to increased hydrophobicity .
- Electronic Effects : The position of the oxo group significantly impacts electronic distribution. For example, oxo at position 2 (target compound) creates a conjugated system with the carboxylic acid, whereas oxo at position 5 () disrupts conjugation .
Biological Activity
1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid (DMOPCA) is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
Molecular Formula : C7H11NO3
Molecular Weight : 157.17 g/mol
IUPAC Name : 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid
Canonical SMILES : CC1(CCN(C1=O)C)C(=O)O
The compound features a pyrrolidine ring, which is known for its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. This structural characteristic underpins its biological activities.
The biological activity of DMOPCA is primarily mediated through its interaction with specific molecular targets. The compound can inhibit enzymes and modulate receptor activity, leading to various physiological effects. Its mechanism includes:
- Enzyme Inhibition : DMOPCA may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting the growth of pathogens.
- Receptor Modulation : By interacting with cell surface receptors, DMOPCA may alter signal transduction pathways critical for cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that DMOPCA exhibits notable antimicrobial properties against a variety of pathogens. For instance:
- In vitro Studies : Research has shown that DMOPCA derivatives display structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
- Resistance Overcoming : The compound's derivatives have been explored as potential candidates to combat drug-resistant strains of fungi and bacteria, addressing the urgent need for new antimicrobial agents in the face of rising resistance .
Anticancer Activity
DMOPCA also shows promise in cancer research:
- Cell Viability Assays : In studies involving A549 human lung adenocarcinoma cells, DMOPCA derivatives were tested for cytotoxicity using MTT assays. Results indicated that certain derivatives significantly reduced cell viability compared to controls like cisplatin .
- Mechanistic Insights : The anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or disruption of mitochondrial function .
Case Studies
- Antimicrobial Efficacy Against Drug-resistant Strains
- Cytotoxicity in Cancer Models
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine-2-one | Similar five-membered ring | Moderate antimicrobial activity |
| Prolinol | Hydroxyl-substituted derivative | Lower anticancer efficacy |
| DMOPCA | Unique substitution pattern | Enhanced antimicrobial and anticancer properties |
Q & A
Q. What are the most effective synthetic routes for 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of pyrrolidine derivatives often involves cyclocondensation or diastereoselective methods. For example:
- Cyclocondensation : Reacting substituted amines with carbonyl compounds under reflux (e.g., in p-xylene) can yield pyrrolidine cores. Adjusting anhydride stoichiometry (e.g., succinic anhydride) and reaction time (5–7 hours) optimizes yields .
- Diastereoselective synthesis : Using aryl/pyridyl substituents and chiral catalysts in polar aprotic solvents (e.g., DMF) enhances stereocontrol. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high diastereomeric ratios via reflux and recrystallization .
Key parameters : Temperature, solvent polarity, and catalyst choice directly impact purity. Characterization via /-NMR and elemental analysis is critical for validation.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer :
- NMR : Assign peaks using - COSY and -DEPT spectra. For example, diastereomeric protons in pyrrolidine derivatives show distinct splitting patterns in -NMR (δ 1.2–3.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-TOF confirms molecular weight (e.g., [M+H] for CHNO at m/z 172.0974) .
- IR : Carboxylic acid C=O stretches appear near 1700 cm, while lactam C=O bonds resonate at 1650–1680 cm .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed stereochemical configurations of 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid derivatives?
- Methodological Answer : X-ray diffraction (XRD) with programs like SHELXL resolves ambiguities in diastereomer assignments. For example:
- In methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, XRD confirmed cis-configuration of methyl groups via torsion angles (85–95°) and hydrogen bonding networks .
- Refinement protocols (e.g., SADABS for absorption correction) improve data accuracy, especially for twinned crystals .
Recommendation : Pair XRD with -NMR NOE experiments to validate intermolecular interactions.
Q. What strategies mitigate low yields in the synthesis of 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid derivatives under acidic conditions?
- Methodological Answer :
- Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., as methyl esters) to prevent side reactions. For example, ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate was synthesized with 72% yield using ester protection .
- Catalytic additives : Use Lewis acids (e.g., ZnCl) to accelerate cyclization. In related compounds, catalytic trifluoroacetic acid improved yields by 20% .
- Reaction monitoring : Employ TLC/HPLC to track intermediate formation and adjust reaction time dynamically .
Q. How can computational models predict the reactivity of 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid in drug-design applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, pyrrolidine-3-carboxylic acid derivatives show HOMO localization on the carboxylic group, indicating susceptibility to electrophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. A study on similar compounds revealed binding affinities (<i>K</i>d = 2.3 μM) to protease active sites .
- Solubility prediction : Use tools like ALOGPS to estimate log<i>P</i> (e.g., predicted log<i>P</i> = -0.45 for the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
